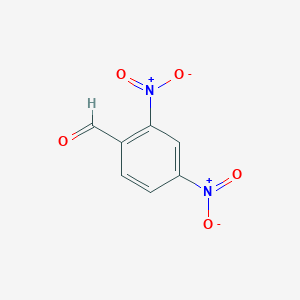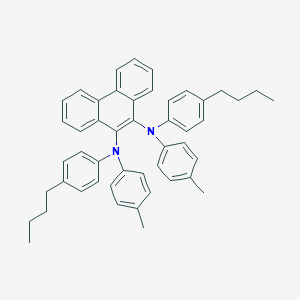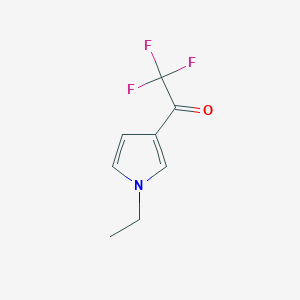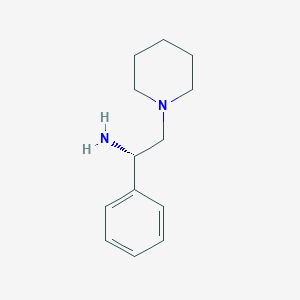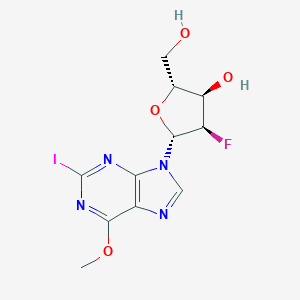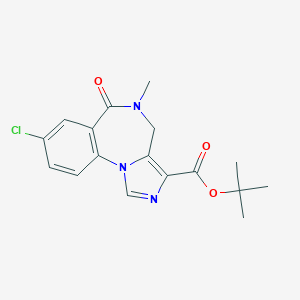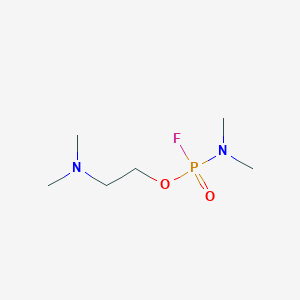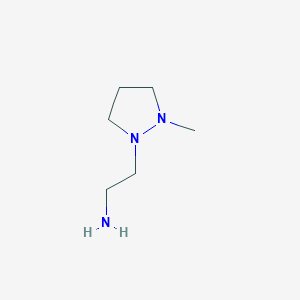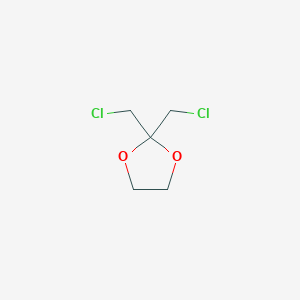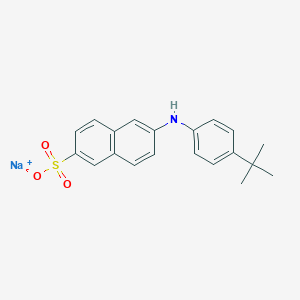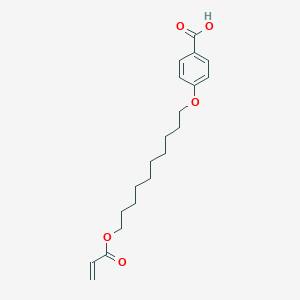
4-(10-Acryloyloxy-n-dec-1-yloxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(10-Acryloyloxy-n-dec-1-yloxy)benzoic acid is an organic compound with the molecular formula C20H28O5 It is a derivative of benzoic acid, featuring an acryloyloxy group attached to a decyloxy chain, which is further connected to the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10-Acryloyloxy-n-dec-1-yloxy)benzoic acid typically involves multiple steps:
Preparation of 4-hydroxybenzoic acid: This can be achieved through the Kolbe-Schmitt reaction, where phenol reacts with carbon dioxide under high pressure and temperature in the presence of a base.
Esterification: The hydroxyl group of 4-hydroxybenzoic acid is esterified with 10-bromodecanol to form 4-(10-bromodecyloxy)benzoic acid.
Acryloylation: The final step involves the reaction of 4-(10-bromodecyloxy)benzoic acid with acryloyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(10-Acryloyloxy-n-dec-1-yloxy)benzoic acid can undergo various chemical reactions, including:
Polymerization: The acryloyloxy group can participate in free radical polymerization to form polymers.
Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
Substitution Reactions: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Substitution Reactions: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Polymerization: Poly(this compound) with varying molecular weights.
Ester Hydrolysis: 4-hydroxybenzoic acid and 10-hydroxydecanoic acid.
Substitution Reactions: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-(10-Acryloyloxy-n-dec-1-yloxy)benzoic acid has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as liquid crystalline polymers.
Materials Science: The compound is used in the development of advanced materials with unique mechanical and thermal properties.
Biological Studies: It can be used as a model compound to study the interactions of acryloyloxy groups with biological molecules.
Medical Research:
Mechanism of Action
The mechanism of action of 4-(10-Acryloyloxy-n-dec-1-yloxy)benzoic acid primarily involves its ability to undergo polymerization and form cross-linked networks. The acryloyloxy group can participate in free radical polymerization, leading to the formation of polymers with specific properties. The benzoic acid moiety can interact with various molecular targets, potentially influencing the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-(Decyloxy)benzoic acid: Lacks the acryloyloxy group, making it less reactive in polymerization reactions.
4-(Acryloyloxy)benzoic acid: Lacks the decyloxy chain, affecting its solubility and polymer properties.
4-(Methacryloyloxy)decyloxybenzoic acid: Similar structure but with a methacryloyloxy group, leading to different polymerization behavior.
Uniqueness
4-(10-Acryloyloxy-n-dec-1-yloxy)benzoic acid is unique due to the presence of both the acryloyloxy group and the decyloxy chain. This combination allows for versatile applications in polymer chemistry and materials science, providing a balance between reactivity and solubility.
Properties
CAS No. |
143203-04-7 |
|---|---|
Molecular Formula |
C20H28O5 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-(10-prop-2-enoyloxydecoxy)benzoic acid |
InChI |
InChI=1S/C20H28O5/c1-2-19(21)25-16-10-8-6-4-3-5-7-9-15-24-18-13-11-17(12-14-18)20(22)23/h2,11-14H,1,3-10,15-16H2,(H,22,23) |
InChI Key |
BYHJFJWELPBFAI-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
C=CC(=O)OCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O |
Synonyms |
4-(10-ACRYLOYLOXY-N-DEC-1-YLOXY)BENZOIC ACID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


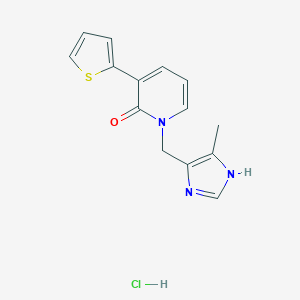
![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1S-endo)-(9CI)](/img/structure/B114713.png)
